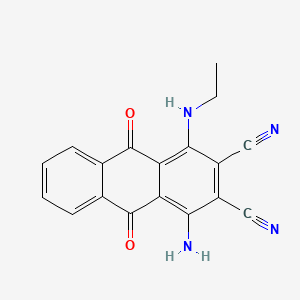
1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile, also known as Disperse Blue 359, is an anthraquinone dye. This compound is primarily used in the textile industry for dyeing synthetic fibers. It is known for its deep blue color and excellent dyeing properties, including good lightfastness and washfastness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile typically involves the aminolysis reaction of bromamic acid (1-amino-4-bromo-anthraquinone-2-sulfonic acid) with ethylamine. The reaction is carried out in an autoclave with soda ash, cupric acetate monohydrate, and water. The mixture is stirred at room temperature and then heated to 95-98°C under a pressure of 0.6 MPa .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a dark blue powder, which is then purified and dried for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various anthraquinone derivatives.
Reduction: Reduction reactions can convert it into different aminoanthraquinone compounds.
Substitution: The amino and ethylamino groups can participate in substitution reactions, leading to the formation of various substituted anthraquinones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which have applications in dyes, pigments, and other industrial processes .
Wissenschaftliche Forschungsanwendungen
1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: Apart from its primary use as a dye, it is also used in the production of inks, coatings, and other materials
Wirkmechanismus
The mechanism of action of 1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is being explored for its potential use in anticancer therapies. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile: Another anthraquinone dye with similar properties and applications.
Sodium 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: A water-soluble derivative used in different dyeing processes .
Uniqueness
1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile is unique due to its specific structure, which imparts excellent dyeing properties and stability. Its ability to form stable complexes with various substrates makes it highly valuable in the textile industry .
Eigenschaften
CAS-Nummer |
52373-93-0 |
|---|---|
Molekularformel |
C18H12N4O2 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
1-amino-4-(ethylamino)-9,10-dioxoanthracene-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H12N4O2/c1-2-22-16-12(8-20)11(7-19)15(21)13-14(16)18(24)10-6-4-3-5-9(10)17(13)23/h3-6,22H,2,21H2,1H3 |
InChI-Schlüssel |
SHLWDQRKKVHJIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C2C(=C(C(=C1C#N)C#N)N)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)


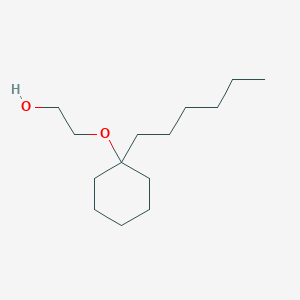

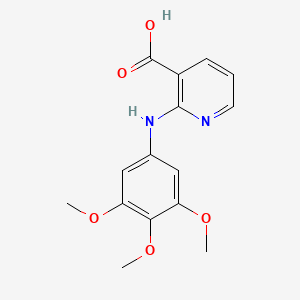
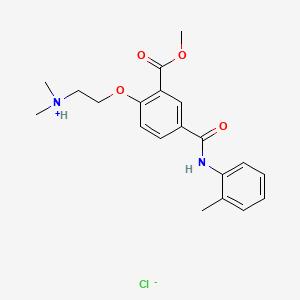
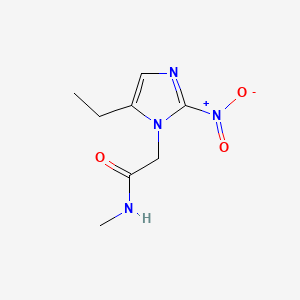
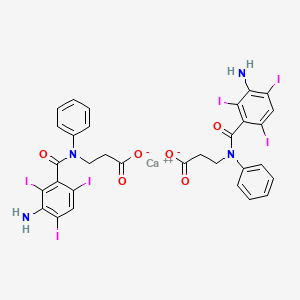



![1-(Azepan-1-yl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylethanone](/img/structure/B13756378.png)
![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)
